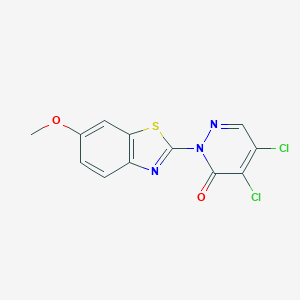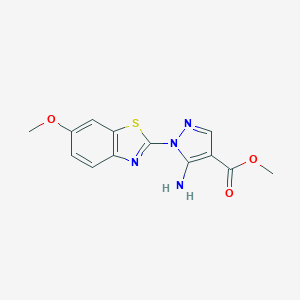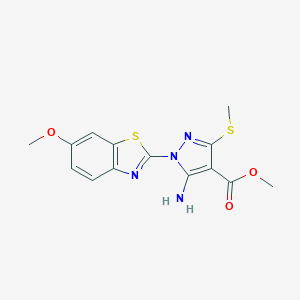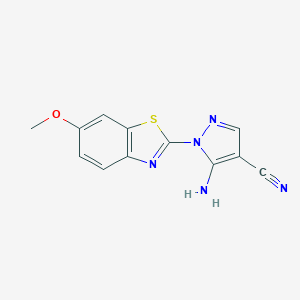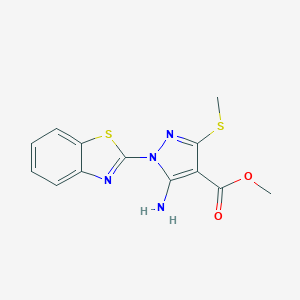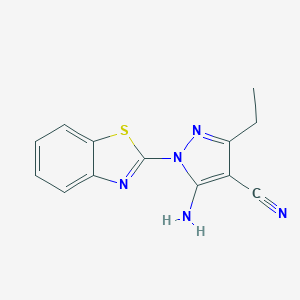![molecular formula C12H12N4O2S B286690 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286690.png)
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MMPTT, is a synthetic compound that belongs to the family of triazolo-thiadiazoles. It has been found to possess potential therapeutic properties and has been the subject of scientific research in recent years.
Mecanismo De Acción
The exact mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exert its therapeutic effects through the modulation of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability. 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of biochemical and physiological effects. It has been reported to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic properties. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective properties. 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its antidepressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit potent therapeutic properties in animal models, which makes it a promising candidate for further research. However, there are also some limitations associated with 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the exact mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, which may make it difficult to develop targeted therapies based on its properties.
Direcciones Futuras
There are several future directions for research on 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to develop targeted therapies based on its properties. Another potential direction is to investigate the safety and efficacy of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in humans, which may require the conduct of clinical trials. Overall, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has the potential to contribute to the development of new therapies for neurological disorders.
Métodos De Síntesis
The synthesis of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-bromoacetaldehyde dimethyl acetal in the presence of potassium carbonate to form the final product, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis method has been reported in the scientific literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess neuroprotective and anti-inflammatory properties. The scientific research on 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has primarily focused on its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression.
Propiedades
Fórmula molecular |
C12H12N4O2S |
|---|---|
Peso molecular |
276.32 g/mol |
Nombre IUPAC |
6-(methoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4O2S/c1-17-7-10-15-16-11(13-14-12(16)19-10)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3 |
Clave InChI |
KEQZEKIJLGFLLT-UHFFFAOYSA-N |
SMILES |
COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
SMILES canónico |
COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
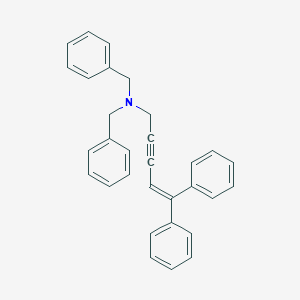
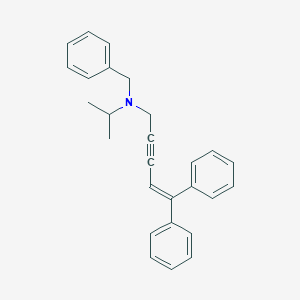
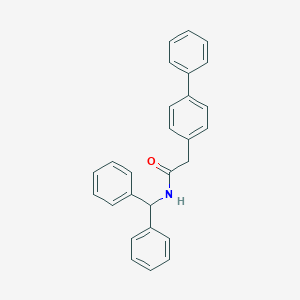

![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)
